1-Butylnaphthalene
Overview
Description
. It is a derivative of naphthalene, where a butyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
1-Butylnaphthalene can be synthesized through the alkylation of naphthalene with butyl halides in the presence of a catalyst. One common method involves the use of trifluoromethanesulfonic acid as a catalyst, which has shown excellent performance with high conversion rates and selectivity . The reaction typically occurs under controlled temperature and pressure conditions to ensure optimal yield and purity.
In industrial settings, the production of this compound often involves large-scale alkylation processes using similar catalytic methods. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
1-Butylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form butyl naphthoquinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring, leading to the formation of nitro and sulfonic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Butylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with molecular targets such as enzymes and receptors, leading to specific biological effects. The exact pathways and targets involved can vary widely depending on the specific derivative and application.
Comparison with Similar Compounds
1-Butylnaphthalene can be compared with other alkylnaphthalenes, such as:
2-Butylnaphthalene: Similar in structure but with the butyl group attached to the second carbon atom of the naphthalene ring.
1-Methylnaphthalene: Contains a methyl group instead of a butyl group.
1-Ethylnaphthalene: Contains an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific alkyl group and position on the naphthalene ring, which can influence its chemical reactivity and physical properties. For example, the longer butyl chain in this compound can lead to higher boiling points and different solubility characteristics compared to its shorter-chain counterparts.
Properties
IUPAC Name |
1-butylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSMJLDEFDWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075019 | |
Record name | Butylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-89-5, 1634-09-9, 31711-50-9 | |
Record name | 1-n-Pentylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylnaphtalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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